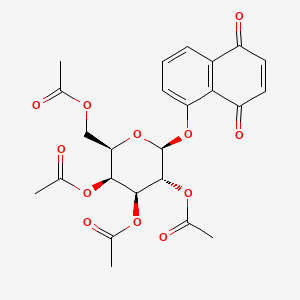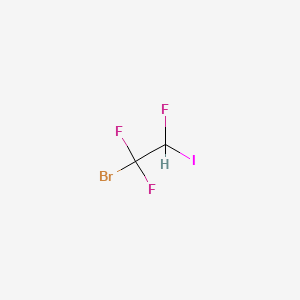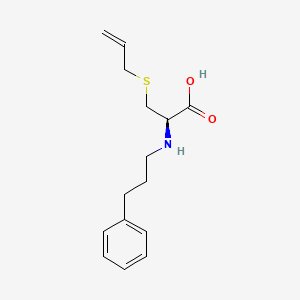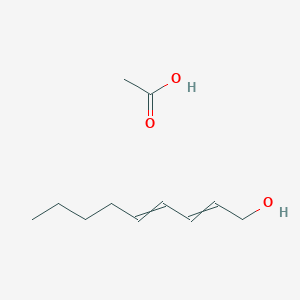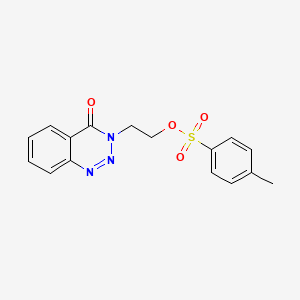![molecular formula C10H21ClO2 B14472772 1-[2-(2-Chloroethoxy)ethoxy]hexane CAS No. 72510-64-6](/img/structure/B14472772.png)
1-[2-(2-Chloroethoxy)ethoxy]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Chloroethoxy)ethoxy]hexane is an organic compound with the molecular formula C10H20Cl2O2 It is a chlorinated ether, characterized by the presence of two chloroethoxy groups attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
1-[2-(2-Chloroethoxy)ethoxy]hexane can be synthesized through a multi-step process involving the reaction of hexane with 2-(2-chloroethoxy)ethanol. The synthesis typically involves the following steps:
Formation of 2-(2-chloroethoxy)ethanol: This intermediate is prepared by reacting ethylene oxide with 2-chloroethanol in the presence of a base such as sodium hydroxide.
Etherification: The 2-(2-chloroethoxy)ethanol is then reacted with hexane under basic conditions to form this compound. This step often requires the use of a strong base like sodium hydride or potassium tert-butoxide to facilitate the etherification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
1-[2-(2-Chloroethoxy)ethoxy]hexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups in the compound can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding ethers, amines, or thioethers.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide in non-polar solvents such as tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, amines, or thioethers.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
科学的研究の応用
1-[2-(2-Chloroethoxy)ethoxy]hexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential use in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1-[2-(2-Chloroethoxy)ethoxy]hexane depends on the specific application and reaction it is involved in. Generally, the compound acts as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
1-[2-(2-Chloroethoxy)ethoxy]hexane can be compared with other similar compounds such as:
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but with two chloroethoxy groups attached to an ethane backbone. It is used as a pharmaceutical intermediate and in the synthesis of ionic liquids.
2-(2-Chloroethoxy)ethanol: A precursor in the synthesis of this compound. It is used in the production of surfactants and as a solvent.
1-Chloro-2-[2-(2-chloroethoxy)ethoxy]ethane: Another related compound with a similar structure, used in organic synthesis and as a reagent in chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
特性
CAS番号 |
72510-64-6 |
|---|---|
分子式 |
C10H21ClO2 |
分子量 |
208.72 g/mol |
IUPAC名 |
1-[2-(2-chloroethoxy)ethoxy]hexane |
InChI |
InChI=1S/C10H21ClO2/c1-2-3-4-5-7-12-9-10-13-8-6-11/h2-10H2,1H3 |
InChIキー |
TWBBNRRRQNNSJY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOCCOCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


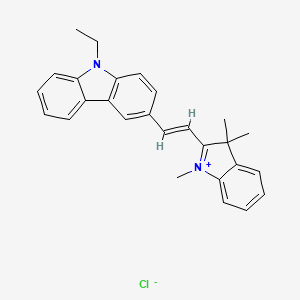

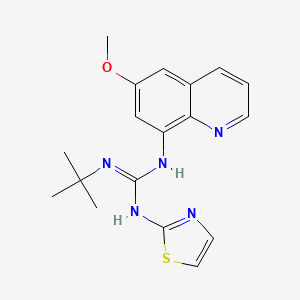
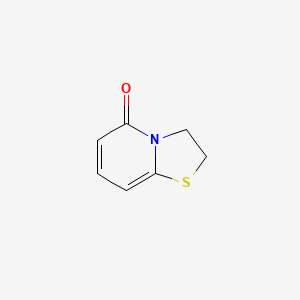

silane](/img/structure/B14472747.png)
